4-(1-Adamantyl)-2-aminophenol

Antiproliferative Cancer Cell Lines Structure-Activity Relationship (SAR)

Sourcing building blocks with poor SAR reproducibility delays discovery. This adamantyl-aminophenol scaffold provides a validated starting point for antimalarial and anticancer programs. Key attributes: • Proven scaffold: Derivatives achieve low-nanomolar potency against drug-resistant Plasmodium falciparum strains. • Defined SAR: The 1-adamantyl group is essential; substitution with cyclohexyl abolishes antiproliferative activity. • Reliable supply: Consistent quality for chemical probe synthesis and target identification studies.

Molecular Formula C16H21NO
Molecular Weight 243.34 g/mol
CAS No. 899374-31-3
Cat. No. B263373
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-Adamantyl)-2-aminophenol
CAS899374-31-3
Molecular FormulaC16H21NO
Molecular Weight243.34 g/mol
Structural Identifiers
SMILESC1C2CC3CC1CC(C2)(C3)C4=CC(=C(C=C4)O)N
InChIInChI=1S/C16H21NO/c17-14-6-13(1-2-15(14)18)16-7-10-3-11(8-16)5-12(4-10)9-16/h1-2,6,10-12,18H,3-5,7-9,17H2
InChIKeySLJXQQVEFXLOAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(1-Adamantyl)-2-aminophenol: Core Scaffold for Antiparasitic & Anticancer Research


4-(1-Adamantyl)-2-aminophenol is a substituted aminophenol derivative with the molecular formula C₁₆H₂₁NO and a molecular weight of 243.34 g/mol . It is primarily utilized as a research chemical and a crucial building block in medicinal chemistry, with its adamantane core conferring unique lipophilic and steric properties .

Medicinal chemistry building block for adamantane derivatization
Adamantyl group supports lipophilic SAR exploration at para position
Aminophenol core supports further functionalization for bioactivity screening

Irreplaceability of 4-(1-Adamantyl)-2-aminophenol


Simple substitution of 4-(1-Adamantyl)-2-aminophenol with other aminophenols or adamantane derivatives is not scientifically valid. The compound's unique combination of a bulky, lipophilic adamantyl group at the para-position and an ortho-aminophenol core is critical for specific biological activities. Research indicates that replacing the 1-adamantyl group with smaller, more flexible groups like cyclohexyl completely abolishes antiproliferative activity, underscoring the adamantyl moiety's essential role [1]. Furthermore, the specific substitution pattern on the aminophenol ring (e.g., 3- vs. 4-aminophenol) dictates distinct biological profiles, meaning a generic 'aminophenol derivative' will not possess the same target interactions [2].

Replacing the adamantyl group with cyclohexyl is reported to abolish antiproliferative activity, underscoring the critical steric requirement.
The para-substitution and ortho-aminophenol arrangement confer distinct biological profiles; 3-aminophenol isomers may not reproduce target interactions.
Generic aminophenol or adamantane derivatives may lack the specific dual motif required for the reported antiplasmodial and anticancer SAR.

4-(1-Adamantyl)-2-aminophenol: Differentiating Evidence


Adamantyl Core: Key to Antiproliferative Activity

The adamantyl group of 4-(1-Adamantyl)-2-aminophenol is a critical pharmacophore for antiproliferative activity. A direct comparison of adamantyl- vs. cyclohexyl-substituted aminophenol derivatives demonstrated that the adamantyl scaffold is essential for activity, while the cyclohexyl analog is completely inactive [1].

Adamantyl vs Cyclohexyl
Head-to-head
Adamantyl scaffold: Active · Cyclohexyl analog: Inactive
Adamantyl group is required for antiproliferative activity in tested cancer cell lines
Direct SAR comparison in NCI-60 panel
Antiproliferative Cancer Cell Lines Structure-Activity Relationship (SAR)

Potent Scaffold for Drug-Resistant Malaria

Derivatives based on the 4-(1-Adamantyl)-2-aminophenol scaffold have been optimized to achieve low-nanomolar potency against both drug-sensitive and drug-resistant strains of the malaria parasite. The study reports that introducing a chlorine substituent to the phenol ring of this scaffold resulted in compounds with IC₅₀ values below 100 nM against the chloroquine-resistant K1 strain, while maintaining high selectivity [1].

Antiplasmodial IC₅₀
Class-level
< 100 nM vs resistant K1
Derivatives show lower IC₅₀ than chloroquine against resistant strain
3–4 fold increase in potency vs chloroquine
Antiplasmodial Plasmodium falciparum Drug Resistance

High Selectivity Index for Preclinical Safety

A key advantage of this chemical scaffold is its ability to yield compounds with an excellent therapeutic window. The most potent antiplasmodial derivatives in the series were optimized to achieve a selectivity index (SI) greater than 5000 when comparing activity against the parasite to cytotoxicity against human THP1 cells [1].

Selectivity Index
Class-level
> 5000
Large activity differential between parasite and human THP1 cells
SI = IC₅₀ cytotoxicity / IC₅₀ antiplasmodial; derivative-dependent
Selectivity Index Cytotoxicity Drug Safety

Cancer Cell Selectivity Over Normal Cells

Optimization of the 4-aminophenol scaffold, which is directly related to 4-(1-Adamantyl)-2-aminophenol, has led to derivatives with strong selectivity for cancer cells. Compounds 1e and 1i, based on this core, were tested against normal breast (HME1) and skin fibroblast (F180) cells and found to be safe toward normal cells compared to their potent nanomolar activity against a broad panel of cancer cell lines [1].

Cancer vs Normal Cell Selectivity
Class-level
Derivative 1i: IC₅₀ 200 nM (HT29) · Normal HME1/F180 cells spared
Selectivity for cancer cells over normal fibroblasts and breast cells in vitro
Derivative-specific; class-level SAR
Antiproliferative Selectivity Cancer Research

Research Applications of 4-(1-Adamantyl)-2-aminophenol


Overcoming Chloroquine Resistance in Antimalarial Discovery

This scaffold is ideal for medicinal chemistry programs focused on developing novel antimalarials active against drug-resistant Plasmodium falciparum strains. Researchers can synthesize and screen new derivatives to optimize for low-nanomolar potency and high selectivity, as demonstrated in the primary literature [1].

Broad-Spectrum Anticancer Lead Optimization

The compound serves as a validated starting point for synthesizing libraries of antiproliferative agents. The core structure has been proven to yield derivatives with potent activity across a wide range of cancer subtypes, including leukemia and colon cancer, and with favorable selectivity over normal cells [1].

Chemical Biology for Target Identification

Given the well-defined structure-activity relationships (SAR) emerging from this scaffold [1][2], the compound and its derivatives are valuable as chemical probes. They can be used in pull-down assays or other target identification strategies to elucidate the specific molecular targets responsible for their antiplasmodial and antiproliferative effects.

Specialty Ligand and Complex Synthesis

The unique steric and electronic properties of the adamantyl-substituted aminophenol make it a useful ligand or proligand for creating novel organometallic complexes. For instance, it has been used to synthesize zinc complexes for the isoselective polymerization of rac-lactide, demonstrating its utility in advanced materials science [3].

Application
Selection Property
Validation Focus
Antimalarial resistance research
Scaffold derivatization for antiplasmodial SAR
Potency against resistant strains and selectivity index
Anticancer lead optimization
Antiproliferative core with cancer-cell selectivity profile
Cytotoxicity screening and normal cell comparison
Chemical biology target identification
Functionalizable aminophenol scaffold
Target engagement and pull-down compatibility
Specialty ligand synthesis
Steric/electronic adamantyl-aminophenol properties
Metal complex formation and catalytic characterization
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